molecular formula C7H8BrNO2 B14894613 Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate

Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B14894613
M. Wt: 218.05 g/mol
InChI Key: MBOKCUPUJIQLTI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by the presence of a bromine atom at the third position and a methyl ester group at the second position of the dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate typically involves a multicomponent reaction. One common method includes the reaction of terminal alkynes, isocyanates, and malonates in the presence of copper acetylides. This domino catalytic reaction forms the dihydropyridine-3-carboxylate scaffold by creating three covalent bonds in one pot .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable multicomponent reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper, is common in these processes to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The dihydropyridine ring can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dihydropyridine derivatives, while oxidation and reduction reactions can lead to the formation of pyridine or tetrahydropyridine derivatives.

Scientific Research Applications

Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various pathways, including nucleophilic addition and electrophilic substitution.

Comparison with Similar Compounds

    Methyl 6-bromo-2-pyridinecarboxylate: Similar in structure but lacks the dihydropyridine ring.

    Methyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate: Contains an oxo group instead of a bromine atom.

    Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate: Similar structure but with a methyl group at the nitrogen atom.

Uniqueness: Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of the bromine atom at the third position, which significantly influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

methyl 5-bromo-1,2-dihydropyridine-6-carboxylate

InChI

InChI=1S/C7H8BrNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-3,9H,4H2,1H3

InChI Key

MBOKCUPUJIQLTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CCN1)Br

Origin of Product

United States

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